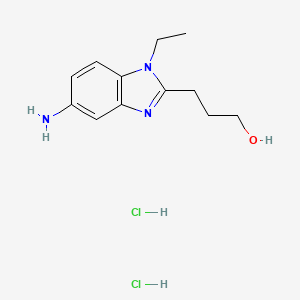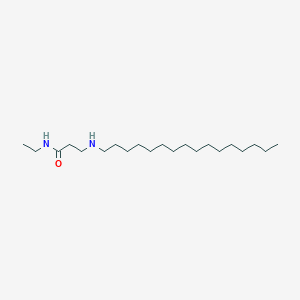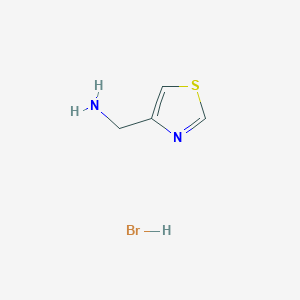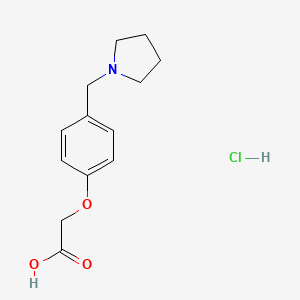
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, 4-chlorobenzaldehyde can be reacted with an amine to form an intermediate Schiff base, which can then undergo cyclization to form the pyrrolidine ring.
Attachment of the Ethylamine Group: The ethylamine group can be introduced through a nucleophilic substitution reaction. The pyrrolidine ring can be reacted with an ethylamine derivative under suitable conditions to form the desired product.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the free base of the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system and potential use as a therapeutic agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate involves its interaction with specific molecular targets within the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethanol: Similar structure but with an alcohol group instead of an amine.
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-acetic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
2-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethylaminehemioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hemioxalate salt form also enhances its solubility and stability, making it suitable for various applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17ClN2.C2H2O4/c2*13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15;3-1(4)2(5)6/h2*3-6,12H,1-2,7-9,14H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCIVZIVQMSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride](/img/structure/B1388995.png)






![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)



![3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1389012.png)

